

# Sirpiglenastat Subcutaneous Injection Protocol for Mice: Application Notes and Protocols

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## Compound of Interest

Compound Name: Sirpiglenastat

Cat. No.: B10857805

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## Introduction

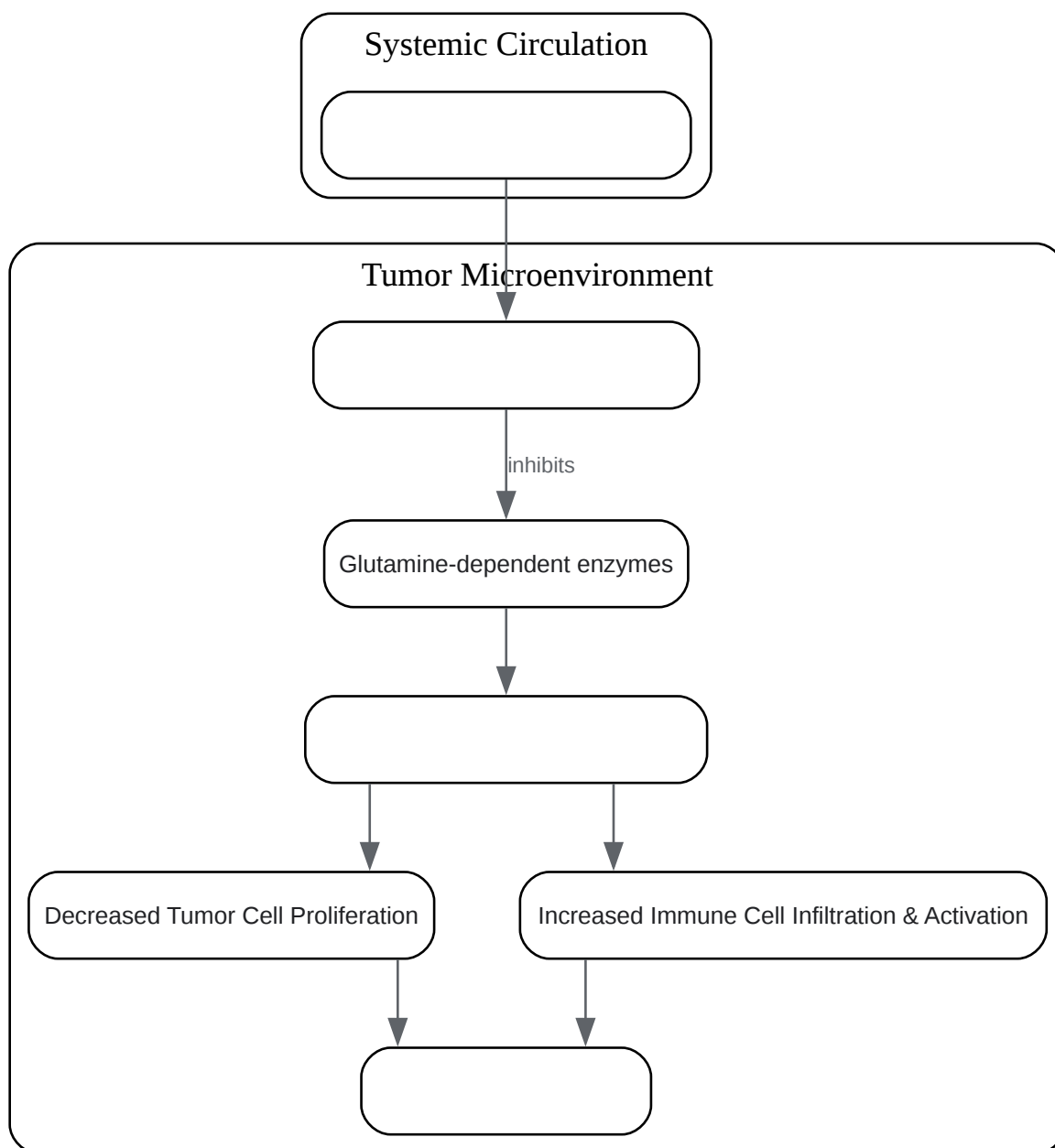
**Sirpiglenastat** (DRP-104) is a novel prodrug of the broad-acting glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).<sup>[1][2][3]</sup> As a glutamine antagonist, **Sirpiglenastat** has demonstrated potential in anticancer therapy by directly targeting tumor metabolism and concurrently stimulating a powerful antitumor immune response.<sup>[4][5]</sup> This document provides detailed application notes and protocols for the subcutaneous administration of **Sirpiglenastat** to mice, based on preclinical data.

**Sirpiglenastat** is designed to be an inactive prodrug that is preferentially converted to its active form, DON, within the tumor microenvironment. This targeted activation minimizes systemic toxicity while maximizing the therapeutic effect. DON works by irreversibly inhibiting multiple enzymes that are dependent on glutamine, a critical amino acid for rapidly proliferating cancer cells. This inhibition disrupts tumor anabolism and key metabolic pathways, leading to direct antitumor activity. Furthermore, by remodeling the tumor microenvironment, **Sirpiglenastat** enhances the infiltration and activity of various immune cells, including T cells, NK cells, and NKT cells, while reducing immunosuppressive cells.

## Mechanism of Action

Upon administration, **Sirpiglenastat** is converted to DON, which acts as a broad glutamine antagonist. DON irreversibly inhibits several key enzymes involved in glutamine metabolism,

thereby disrupting pathways essential for tumor cell growth and survival, such as purine and pyrimidine biosynthesis, hexosamine biosynthesis, and glutaminolysis. This metabolic disruption not only directly hinders tumor proliferation but also modulates the tumor microenvironment to be more favorable for an anti-tumor immune response. By increasing the presence and activity of effector immune cells, **Sirpiglenastat** potentiates the body's own defense mechanisms against cancer.



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Caption: **Sirpiglenastat**'s mechanism of action.

## Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies involving subcutaneous administration of **Sirpiglenastat** in mice.

Table 1: In Vivo Antitumor Efficacy of **Sirpiglenastat** in MC38 Syngeneic Model

Dosage (mg/kg)	Dosing Schedule	Mouse Strain	Tumor Growth Inhibition (TGI)	Reference
0.5	Once daily for 5 days	C57BL/6	96%	
1.4	Once daily for 5 days	C57BL/6	101%	
0.03	Once daily for 5 days	C57BL/6	Dose-dependent	

Table 2: In Vivo Antitumor Efficacy of **Sirpiglenastat** in CT26 Syngeneic Model

Dosage (mg/kg)	Dosing Schedule	Mouse Strain	Tumor Growth Inhibition (TGI)	Median Survival (days)	Reference
0.5	Once daily for 5 days	BALB/c	90% at day 12	36	

## Experimental Protocols

### Formulation of Sirpiglenastat for Injection

For in vivo studies, **Sirpiglenastat** can be formulated in a vehicle suitable for subcutaneous injection. A common formulation involves dissolving the compound in a mixture of DMSO, PEG300, Tween-80, and saline.

#### Example Formulation:

- Dissolve **Sirpiglenastat** in DMSO to create a stock solution.
- Add PEG300 to the DMSO stock solution and mix thoroughly.
- Add Tween-80 and mix until the solution is clear.
- Finally, add saline to reach the desired final concentration.

Note: The final concentration of DMSO should be kept low (typically below 10%) to avoid toxicity in mice.

## Subcutaneous Injection Protocol in Mice

This protocol outlines the steps for subcutaneous administration of **Sirpiglenastat** to mice.

#### Materials:

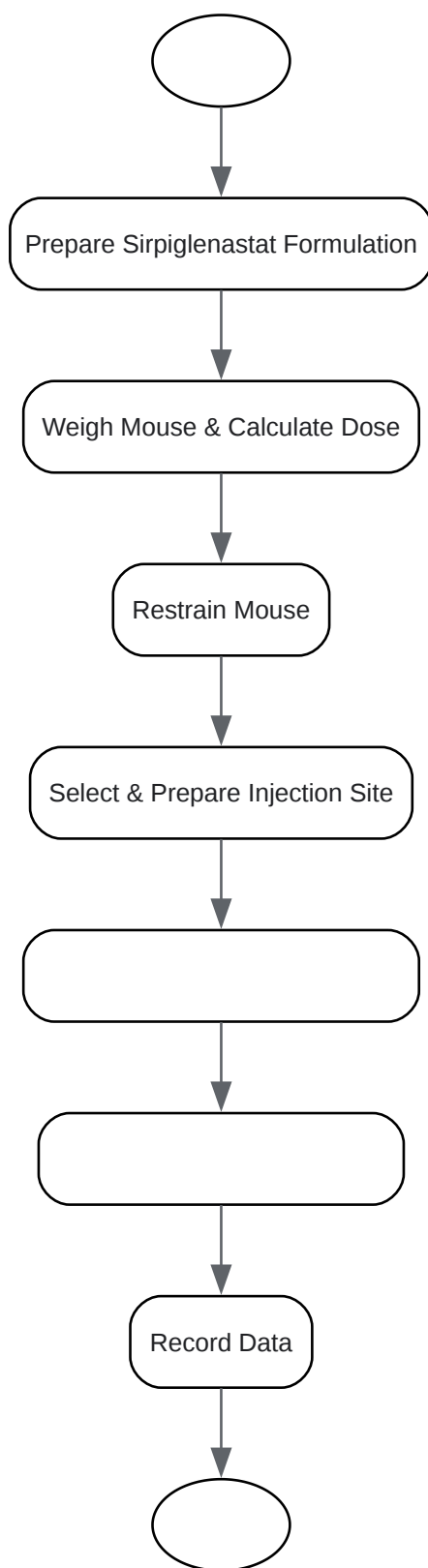
- **Sirpiglenastat** formulation
- Sterile 1 mL syringes
- Sterile needles (25-27 gauge)
- 70% ethanol or isopropanol wipes
- Appropriate personal protective equipment (PPE)
- Animal scale
- Sharps container

#### Procedure:

- Animal Preparation:
  - Weigh each mouse to determine the correct injection volume based on its body weight and the desired dosage.

- Allow the **Sirpiglenastat** formulation to reach room temperature if stored refrigerated.
- Restraint:
  - Properly restrain the mouse to ensure its safety and the accuracy of the injection. The scruffing method is commonly used for subcutaneous injections. Grasp the loose skin over the shoulders firmly to immobilize the head and body.
- Injection Site:
  - The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades.
  - If multiple injections are required over time, alternate injection sites.
- Injection:
  - Swab the injection site with a 70% alcohol wipe and allow it to dry.
  - Create a "tent" of skin by lifting the loose skin at the injection site.
  - Insert the needle, with the bevel facing up, at the base of the skin tent at a shallow angle.
  - Gently pull back on the plunger to ensure the needle has not entered a blood vessel. If blood appears in the syringe, withdraw the needle and reinject at a different site with a new sterile needle and syringe.
  - Slowly depress the plunger to administer the full volume of the **Sirpiglenastat** formulation.
  - Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad if necessary.
- Post-Injection Monitoring:
  - Return the mouse to its cage and monitor for any adverse reactions, such as signs of pain, distress, or local irritation at the injection site.
  - Continue to monitor the animals regularly throughout the course of the study.

- Disposal:
  - Dispose of all used needles and syringes in a designated sharps container immediately after use.



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Caption: Experimental workflow for subcutaneous injection.

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